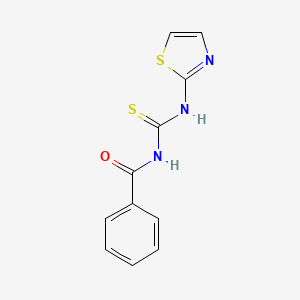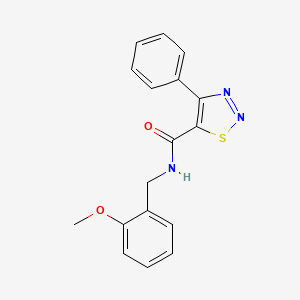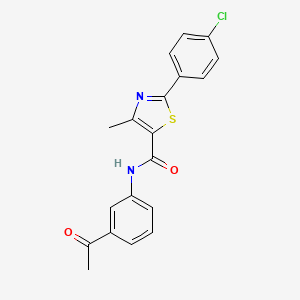![molecular formula C19H21N5O3S B15107051 N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide](/img/structure/B15107051.png)
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring and a pyrroloquinazoline moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the pyrroloquinazoline moiety. Common synthetic routes may include:
Formation of Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfur-containing reagents and catalysts.
Formation of Pyrroloquinazoline Moiety: This step may involve the condensation of suitable starting materials, followed by cyclization and oxidation reactions.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole ring with the pyrroloquinazoline moiety through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with modified functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
作用機序
The mechanism of action of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers and shares some functional group similarities.
Uniqueness
This compound is unique due to its combination of a thiadiazole ring and a pyrroloquinazoline moiety, which contribute to its distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
特性
分子式 |
C19H21N5O3S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-11(2)8-17-22-23-19(28-17)21-16(25)10-27-12-5-6-13-14(9-12)20-15-4-3-7-24(15)18(13)26/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,23,25) |
InChIキー |
AALFGTGIKQCSOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B15106968.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B15106979.png)


![3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide](/img/structure/B15106994.png)

![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B15107007.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15107033.png)
![[(3-Methyl-4-pentyloxyphenyl)sulfonyl]benzylamine](/img/structure/B15107037.png)

![N-(2-bromo-4-methylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15107039.png)
![2,3-Naphthalenediol, 1,4-bis[(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B15107044.png)
![N-(3,5-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15107057.png)
![N-[(2Z)-3-(3-methoxypropyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B15107067.png)
